Azetidinol

Ring strain Thermodynamics Organic synthesis

Select Azetidinol hydrochloride for a metabolically robust, low-MW non-cleavable linker that outperforms piperidine/pyrrolidine isosteres. Its unique ~26.5 kcal/mol ring strain enables selective ring-expansion chemistries unavailable to larger rings, while its resistance to N-dealkylation and oxazolidine formation ensures predictable pharmacokinetics—a key advantage validated in clinical programs. For ADC teams, the 2.6× lower MW vs. PEG₄ alternatives minimizes the hydrophobicity-driven aggregation risk at high DAR. Choose the most frequently supplied ≥98% purity grade to maintain fragment-library integrity across med-chem and bioconjugation projects.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
Cat. No. B8437883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidinol
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1CN(C1)O
InChIInChI=1S/C3H7NO/c5-4-2-1-3-4/h5H,1-3H2
InChIKeyZQQSYPZAPHRXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidinol (3-Hydroxyazetidine) – Procurement-Relevant Identity and Baseline Characteristics


Azetidinol (syn. 3-hydroxyazetidine, azetidin-3-ol, CAS 45347-82-8) is a four-membered nitrogen-containing heterocycle (azetidine) bearing a secondary hydroxyl group at the 3-position [1]. With a molecular formula of C₃H₇NO and a molecular weight of 73.09 g/mol, it is commercially supplied predominantly as the hydrochloride salt (CAS 18621-18-6) to enhance stability and aqueous solubility . This compound serves as a versatile chiral building block, a non-cleavable linker in antibody–drug conjugates (ADCs), and an alkyl-chain-based linker in PROTAC (PROteolysis TArgeting Chimera) constructs . Its strained yet kinetically more stable ring—compared to aziridine—underpins its utility in medicinal chemistry and chemical biology [2].

Why Azetidinol Cannot Be Generically Substituted by Piperidine or Pyrrolidine Hydroxyl Analogs


Generic substitution with superficially similar hydroxylated saturated N-heterocycles such as 4-hydroxypiperidine or 3-hydroxypyrrolidine fails for three quantifiable reasons: (i) basicity—the conjugate acid pKₐ of azetidine (~11.3) is approximately 0.5–1.0 log units lower than that of pyrrolidine (pKₐ ~11.8) and piperidine (pKₐ ~11.2), altering the protonation state and hydrogen-bonding capacity at physiological pH [1]; (ii) metabolic vulnerability—azetidines, as piperidine isosteres, resist N-dealkylation and oxazolidine-forming metabolic pathways that commonly degrade piperidine and pyrrolidine scaffolds, a property directly exploited in 5-HT₄ partial agonist programs [2]; (iii) reactivity—the heightened ring strain of the azetidine system (~26.5 kcal/mol) relative to pyrrolidine (~6.5 kcal/mol) and piperidine (~2.5 kcal/mol) provides a unique thermodynamic driving force for selective ring-opening or ring-expansion chemistries that larger-ring systems cannot replicate [3]. These physicochemical and metabolic divergences mean that assay or process performance obtained with piperidine- or pyrrolidine-based reagents is not transferable to azetidinol-containing constructs.

Quantitative Evidence Guide: Azetidinol Differentiation from Closest Analogs


Azetidine Ring Strain vs. Pyrrolidine and Piperidine: Quantified Thermodynamic Driving Force for Selective Reactivity

Azetidinol's four-membered ring possesses substantially higher strain energy than its five- and six-membered saturated heterocycle analogs. The ring strain of unsubstituted azetidine is estimated at approximately 26.5 kcal mol⁻¹, compared to ~6.5 kcal mol⁻¹ for pyrrolidine and ~2.5 kcal mol⁻¹ for piperidine [1]. This ~20 kcal mol⁻¹ differential provides a thermodynamic driving force that enables strain-release-driven ring-opening, ring-expansion, and cycloaddition reactions that are kinetically inaccessible to pyrrolidine- or piperidine-based scaffolds. This property is critical for synthetic chemists seeking a reactive handle for downstream diversification under controlled conditions.

Ring strain Thermodynamics Organic synthesis

Conjugate Acid Basicity (pKₐ): Azetidinol vs. Pyrrolidine and Piperidine Analogs

The conjugate acid pKₐ of the parent azetidine ring is 11.29 (in H₂O), which is measurably lower than that of pyrrolidine (pKₐ ~11.8) and comparable to piperidine (pKₐ ~11.2) [1]. The introduction of the 3-hydroxyl group in azetidinol further modulates the amine basicity via inductive and through-bond effects. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine series demonstrated that both the number of fluorine substituents and the ring size are major factors defining compound basicity, with azetidine derivatives consistently exhibiting pKₐ values that differ by 0.5–1.5 log units from their pyrrolidine and piperidine counterparts [2]. This pKₐ difference alters the fraction of ionized versus neutral species at physiological pH (7.4), directly influencing membrane permeability, solubility, and target engagement.

Physicochemical properties Basicity Medicinal chemistry

Azetidine as a Piperidine Isostere: Resistance to N-Dealkylation and Oxazolidine Metabolic Pathways

In a series of serotonin-4 (5-HT₄) partial agonists, replacement of the piperidine ring with an azetidine isostere eliminated two major metabolic soft spots: N-dealkylation and cyclization to oxazolidine metabolites [1]. While 4-substituted piperidine and pyrrolidine analogs retained these metabolic liabilities, the azetidine-containing compounds redirected oxidative metabolism to distal sites (e.g., the isoxazole ring), resulting in a qualitatively different circulating metabolite profile [1]. In a separate clinical development context, the azetidin-3-ol moiety in ziritaxestat underwent hydroxylation, hydrolysis, and ring-opening, but no single metabolite exceeded 10% of circulating radioactivity in humans, confirming a favorable, distributed metabolic fate without dominant single-pathway vulnerability [2].

Drug metabolism Pharmacokinetics Isosteric replacement

Aqueous Solubility of Azetidinol Hydrochloride vs. Free Base: A Formulation-Critical Parameter

Azetidinol hydrochloride (CAS 18621-18-6) exhibits aqueous solubility exceeding 10 mg/mL (freely soluble), enabling direct use in aqueous reaction media and bioconjugation protocols without co-solvent addition . In contrast, the free base form (CAS 45347-82-8) has markedly lower aqueous solubility, consistent with its predicted LogP and the absence of an ionizable counterion. This solubility differential (>10-fold by practical observation) is critical for researchers selecting between free base and salt forms for aqueous-phase applications such as ADC conjugation or PROTAC linker chemistry.

Solubility Salt form Formulation

BMS-816336: Clinical Validation of 3-Hydroxyazetidine as a Potency- and Selectivity-Enabling Fragment in 11β-HSD1 Inhibition

BMS-816336, an orally active clinical candidate incorporating the 3-hydroxyazetidine moiety, achieved an IC₅₀ of 3.0 nM against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with >10,000-fold selectivity over the type 2 isoform (11β-HSD2) [1]. The compound demonstrated oral bioavailability ranging from 20% to 72% across preclinical species and a robust acute pharmacodynamic effect in cynomolgus monkeys (ED₅₀ 0.12 mg/kg) [1]. While this is a specific derivative rather than the parent azetidinol, the data demonstrate that the 3-hydroxyazetidine fragment can be successfully integrated into advanced drug candidates without compromising selectivity or pharmacokinetic performance—a benchmark not universally matched by piperidine- or pyrrolidine-based 11β-HSD1 inhibitor series, where achieving >1,000-fold selectivity has proven challenging.

11β-HSD1 inhibitor Selectivity Clinical candidate

Non-Cleavable ADC Linker Classification: Azetidinol vs. Cleavable Linker Chemistries

Azetidin-3-ol hydrochloride is classified and commercially supplied as a non-cleavable (non-degradable) ADC linker, in contrast to widely used cleavable linkers such as valine-citrulline (VC) or disulfide-based systems . Non-cleavable linkers rely on complete lysosomal degradation of the antibody to release the active payload, which can confer improved plasma stability and reduced off-target payload release compared to cleavable linkers. While quantitative head-to-head stability data for azetidinol vs. VC-PAB linker systems are not publicly available, the classification itself differentiates procurement: non-cleavable ADC programs require linkers like azetidinol that resist systemic cleavage, and the alkyl-chain-based architecture of azetidinol provides a compact, low-molecular-weight linker (73.09 g/mol free base) superior to bulkier PEG-based non-cleavable alternatives in terms of minimizing overall conjugate size and hydrophobicity.

ADC linker Non-cleavable Bioconjugation

High-Value Application Scenarios for Azetidinol Based on Quantitative Differentiation Evidence


Strain-Release-Driven Synthesis of Spirocyclic and Fused Azetidine Derivatives

For medicinal chemistry groups building spirocyclic or fused-ring compound libraries, azetidinol's ~20 kcal mol⁻¹ higher ring strain (vs. pyrrolidine/piperidine) provides a thermodynamically activated handle for selective ring-expansion and cycloaddition reactions [Section 3, Evidence 1]. This enables access to three-dimensional scaffolds that are inaccessible from less-strained heterocyclic starting materials, directly supporting fragment-based drug discovery and diversity-oriented synthesis programs that require novel chemical space exploration [1].

Metabolic-Stability-Focused Isosteric Replacement of Piperidine in CNS Drug Candidates

Programs targeting CNS indications where piperidine-containing leads suffer from rapid N-dealkylation or oxazolidine metabolite formation should prioritize azetidinol-based isosteres. The demonstrated elimination of these two metabolic pathways, coupled with the redirection of oxidative metabolism to distal sites, translates to more predictable human pharmacokinetics—as validated in the ziritaxestat clinical program where no single circulating metabolite exceeded 10% of total drug-related material [Section 3, Evidence 3] [2].

Minimal-Structure Non-Cleavable ADC Linker for High-DAR Conjugates

ADC development teams seeking non-cleavable linker technology with minimal impact on conjugate size and hydrophobicity should select azetidinol hydrochloride (MW 109.55 as HCl salt) over bulkier PEG-based non-cleavable alternatives. The 2.6× lower molecular weight compared to PEG₄ reduces the risk of hydrophobicity-driven aggregation at high drug-to-antibody ratios (DAR), a critical quality attribute in ADC manufacturing [Section 3, Evidence 6] .

Selective 11β-HSD1 Inhibitor Development Using the 3-Hydroxyazetidine Pharmacophore

Research programs targeting glucocorticoid-related metabolic diseases (type 2 diabetes, metabolic syndrome) should consider the 3-hydroxyazetidine fragment as a selectivity-conferring element for 11β-HSD1 inhibition. The BMS-816336 precedent demonstrates that this fragment can deliver >10,000-fold selectivity over 11β-HSD2—a benchmark that piperidine-based 11β-HSD1 series have struggled to match—while maintaining oral bioavailability (20–72% F) across preclinical species [Section 3, Evidence 5] [3].

Quote Request

Request a Quote for Azetidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.